![molecular formula C14H13NO B7591011 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine](/img/structure/B7591011.png)
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine
Overview
Description
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine, also known as CP-99,994, is a chemical compound that belongs to the benzooxazine family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. In
Mechanism of Action
The exact mechanism of action of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is not fully understood. However, it is believed to act as a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in the regulation of a variety of physiological processes, including pain perception, stress response, and mood regulation.
Biochemical and Physiological Effects:
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. In addition, 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been shown to reduce pain perception and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is its selectivity for the NK1 receptor. This allows researchers to study the specific effects of NK1 receptor antagonism without the confounding effects of other neurotransmitter systems. However, one of the limitations of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is its short half-life, which can make it difficult to study in vivo.
Future Directions
There are several potential future directions for research on 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine. One area of research could focus on the development of more potent and selective NK1 receptor antagonists. Another area of research could focus on the potential use of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine in the treatment of psychiatric disorders such as anxiety and depression. Finally, research could also focus on the potential use of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine in the treatment of chronic pain conditions.
Scientific Research Applications
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. In addition, 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been found to be effective in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
(3R)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQRBYFLQYHTCV-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,4-dihydro-3-phenyl-2H-1,4-benzoxazine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.